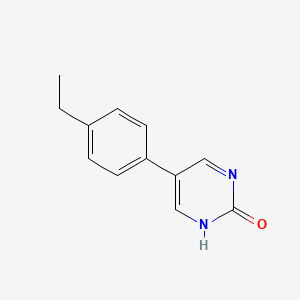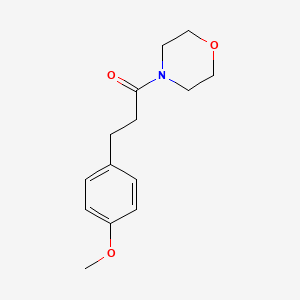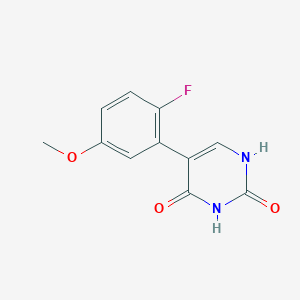
5-(2,3-Dichlorophenyl)pyridin-2-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-(2,3-Dichlorophenyl)pyridin-2-amine consists of a pyridine ring attached to a phenyl ring with two chlorine atoms at the 2 and 3 positions. The nitrogen atom in the amine group is connected to the 2 position of the pyridine ring.Chemical Reactions Analysis
While specific chemical reactions involving 5-(2,3-Dichlorophenyl)pyridin-2-amine are not available, similar compounds have been involved in various chemical reactions. For instance, 2-(Pyridin-2-yl)isopropyl amine has been used in C-H activation reactions .Applications De Recherche Scientifique
5-DCPPA has a variety of applications in scientific research. It has been used as a reagent for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of metal complexes, as a building block for nanomaterials, and as a catalyst for various chemical reactions. Additionally, it has been used in the synthesis of peptides, proteins, and other biologically active compounds.
Mécanisme D'action
Target of Action
The primary target of the compound 5-(2,3-Dichlorophenyl)pyridin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Result of Action
Given its interaction with CDK2, it may influence cell cycle progression and cellular growth . .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-DCPPA in laboratory experiments is its versatility. It can be used in a wide range of applications, from the synthesis of organic compounds to the synthesis of metal complexes. Additionally, it is relatively easy to synthesize and purify, and it is relatively stable in most conditions. However, it is not soluble in water, and it can be toxic if not used properly.
Orientations Futures
There are a number of potential future directions for 5-DCPPA research. These include further study of its mechanism of action, its potential therapeutic applications, and its potential for use in the synthesis of novel compounds. Additionally, further research could be done to explore its potential for use in drug delivery systems, nanomaterials, and other applications. Finally, further research could be done to explore its potential for use in the synthesis of peptides, proteins, and other biologically active compounds.
Méthodes De Synthèse
5-DCPPA is synthesized using a process known as the Mitsunobu reaction. This reaction involves the reaction of an alcohol and an ester, in the presence of a strong base such as sodium hydroxide, to produce a substituted pyridine. The reaction is typically carried out in an organic solvent such as THF (tetrahydrofuran) or DMF (dimethylformamide). The resulting product is then purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
5-(2,3-dichlorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-2-8(11(9)13)7-4-5-10(14)15-6-7/h1-6H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFZQQNAKZYWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)
![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)




